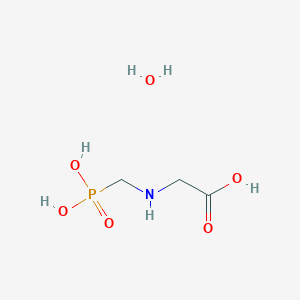
Water Glyphosate
Overview
Description
Water Glyphosate, scientifically known as N-(phosphonomethyl)glycine, is a widely used non-selective herbicide. It is primarily employed to control broadleaf weeds and grasses that compete with crops. Glyphosate is known for its effectiveness and has become one of the most utilized herbicides globally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Water Glyphosate involves several chemical processes. One common method is the reaction of glycine with formaldehyde and phosphorous acid. This reaction produces N-(phosphonomethyl)glycine through a series of steps involving intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA). This method is preferred due to its efficiency and cost-effectiveness. The process includes the use of catalysts and environmentally friendly oxidants to ensure high purity and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
Water Glyphosate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of glyphosate to aminomethylphosphonic acid (AMPA) and glyoxylate.
Reduction: Less common but can occur under specific conditions.
Substitution: Reactions where glyphosate can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include aminomethylphosphonic acid (AMPA), glyoxylate, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Water Glyphosate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Employed in studies to understand its effects on non-target organisms and ecosystems.
Medicine: Investigated for its potential impacts on human health and its role in various diseases.
Industry: Widely used in agriculture to control weeds and improve crop yields
Mechanism of Action
Water Glyphosate exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By blocking this pathway, glyphosate prevents the production of essential proteins, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Glufosinate: Another non-selective herbicide that inhibits glutamine synthetase.
Paraquat: A fast-acting herbicide that causes oxidative damage to plant cells.
Dicamba: A selective herbicide that mimics plant hormones and causes uncontrolled growth
Uniqueness of Water Glyphosate
This compound is unique due to its specific mode of action on the EPSPS enzyme, making it highly effective against a broad spectrum of weeds. Its low volatility and strong binding to soil particles reduce the risk of drift and environmental contamination compared to other herbicides .
Properties
IUPAC Name |
2-(phosphonomethylamino)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.H2O/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWUXSHPAXNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


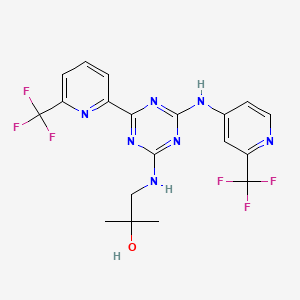
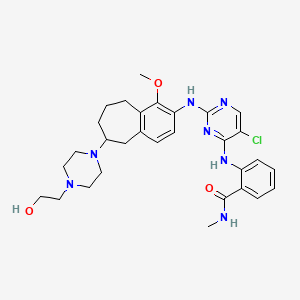
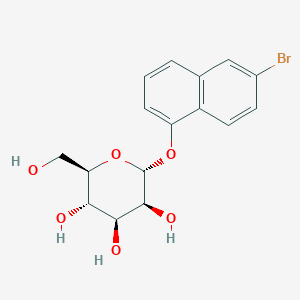
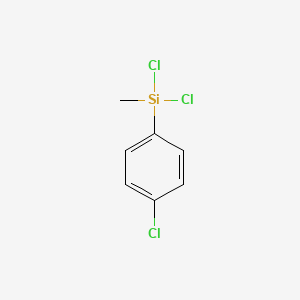

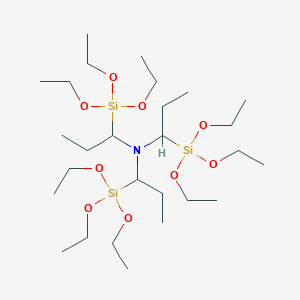
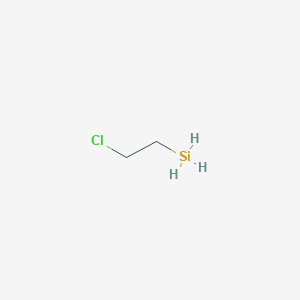
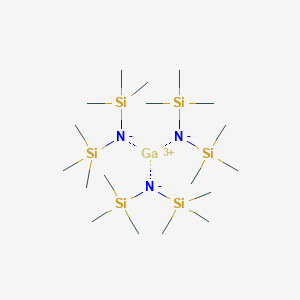
![4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl](/img/structure/B8038284.png)
![azane;[(1S,3R,4R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B8038288.png)
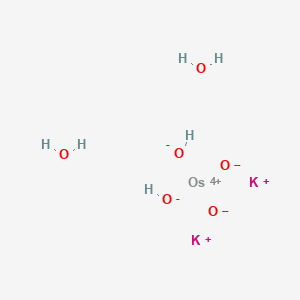

![Sodium ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B8038306.png)
![(1R,5R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8038317.png)
